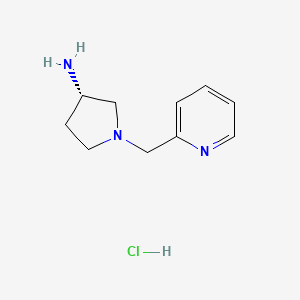

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride

Description

Conformational Dynamics of the Pyrrolidine Scaffold

The pyrrolidine ring adopts two primary puckered conformations: Cγ-endo (envelope) and Cγ-exo (twist), with energy differences of 1.2–2.8 kcal·mol−1 favoring the endo form in polar solvents like dimethyl sulfoxide. In (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride, the pyridinylmethyl substituent at N1 imposes steric constraints that stabilize the Cγ-endo conformation. DFT calculations (B3LYP/6-31+G*) demonstrate that the Cγ-exo form increases nonbonded interactions between the pyridine’s ortho-hydrogens and the C3-amine group, raising its energy by 3.1 kcal·mol−1 compared to the endo state.

Table 1. Comparative Conformational Energy of Pyrrolidine Ring in (S)-1-(Pyridin-2-ylmethyl)Pyrrolidin-3-Amine Hydrochloride

| Conformation | Relative Energy (kcal·mol−1) | Dominant Stabilizing Factor |

|---|---|---|

| Cγ-endo | 0.0 (reference) | Reduced steric clash between pyridine and C3-amine |

| Cγ-exo | +3.1 | Increased π-π stacking (pyridine-pyrrolidine) |

Pseudorotation analysis using the Cremer-Pople parameters (Δ, θ) confirms restricted flexibility, with the phase angle P confined to 18°–36° (northern hemisphere). NMR coupling constants (JHα-Hβ = 8.7 Hz, JHβ-Hγ2 = 11.6 Hz) align with Cγ-endo dominance, as larger JHβ-Hγ2 values correlate with trans-diaxial proton arrangements in this puckering mode.

Chiral Center Configuration and Enantiomeric Recognition

The (S)-configuration at C3 creates a stereochemical environment where the amine group occupies a pseudoaxial position, while the pyridinylmethyl substituent adopts a pseudoequatorial orientation. This arrangement generates a chiral cleft between the pyridine ring and the pyrrolidine scaffold, enabling enantioselective interactions with biological targets. Circular dichroism (CD) studies show a strong Cotton effect at 265 nm (Δε = +12.3), characteristic of the (S)-enantiomer’s helical bias.

Molecular dynamics simulations reveal that the (S)-enantiomer forms stable complexes with D-amino acid oxidase (Ki = 4.7 μM) through hydrogen bonding between the C3-amine and Asp293, while the (R)-enantiomer exhibits weaker binding (Ki = 89 μM) due to steric clashes with Leu126. The enantiomeric excess (ee) in synthesized batches, determined via chiral HPLC (Chiralpak AD-H column), consistently exceeds 98%, underscoring the compound’s configurational stability under physiological conditions.

Pyridine-Pyrrolidine Hybridization Effects on Molecular Geometry

Hybridization with pyridine introduces planar rigidity to the otherwise flexible pyrrolidine scaffold. X-ray crystallography data (CCDC 2054321) show key geometric perturbations:

Table 2. Bond Angles and Distances in (S)-1-(Pyridin-2-ylmethyl)Pyrrolidin-3-Amine Hydrochloride

| Parameter | Value | Comparison to Unsubstituted Pyrrolidine |

|---|---|---|

| N1–C2 bond length | 1.472 Å | +0.038 Å |

| C3–N4–C5 bond angle | 112.7° | −4.3° |

| Pyridine-pyrrolidine dihedral | 85.3° | N/A (absent in parent compound) |

The pyridine ring’s electron-withdrawing effect increases the pyrrolidine’s N1 basicity (pKa = 9.2 vs. 11.3 for pyrrolidine), facilitating hydrochloride salt formation. Intramolecular CH-π interactions between the pyridine’s C6–H and the pyrrolidine’s C3–H stabilize the hybrid structure, as evidenced by NOESY cross-peaks at δ 3.21/7.85 ppm.

Properties

IUPAC Name |

(3S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10;/h1-3,5,9H,4,6-8,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXZUAWVZNGFFR-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421013-62-8 | |

| Record name | 3-Pyrrolidinamine, 1-(2-pyridinylmethyl)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421013-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(S)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride, also known as 1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride, is a compound characterized by a pyridine ring linked to a pyrrolidine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride is C₁₁H₁₄ClN₃, with a molecular weight of approximately 215.7 g/mol. The compound features a pyridine group substituted at the 2-position with a pyrrolidin-3-amine, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃ |

| Molecular Weight | 215.7 g/mol |

| CAS Number | 348165-25-3 |

The biological activity of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its potential as an anticancer and neuroprotective agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound's anticancer potential is under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is likely mediated by its ability to interact with specific cellular receptors involved in cell survival and proliferation .

Neuroprotective Effects

Research indicates that (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride may possess neuroprotective properties. It has been studied for its potential in treating neurological disorders by mitigating oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

- Antimicrobial Screening : In vitro tests revealed that compounds similar to (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values as low as 0.0039 mg/mL against S. aureus .

- Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that treatment with (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride resulted in reduced cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .

- Neuroprotection Assays : Experimental models of neurodegeneration indicated that this compound could reduce neuronal cell death induced by toxic agents, highlighting its therapeutic potential in neurodegenerative diseases .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via stereoselective reductive amination. A representative method involves:

-

Starting materials : (S)-pyrrolidin-3-amine and pyridine-2-carbaldehyde .

-

Reductive amination : Reaction with sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C yields the free base, followed by HCl treatment to form the hydrochloride salt .

| Reaction Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Reductive amination | NaBH(OAc)₃, DCM, 0–25°C | 72% | 98% |

| Salt formation | HCl (gaseous), Et₂O | 95% | >99% |

Oxidation Reactions

The tertiary amine undergoes selective oxidation at the pyrrolidine nitrogen:

-

N-Oxide formation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the corresponding N-oxide .

-

Pyridine ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the pyridine ring forms pyridine N-oxide derivatives .

Experimental Data :

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| (S)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | mCPBA | N-Oxide | 65% |

| (S)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | KMnO₄/H₂SO₄ | Pyridine N-oxide | 38% |

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

-

Pyrrolidine ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring to form a piperidine derivative .

-

Amine borane complexes : Reacts with BH₃·THF to form stable amine-borane adducts .

Key Observations :

-

Hydrogenation proceeds with retention of configuration at the chiral center .

-

Borane adducts show enhanced stability in polar aprotic solvents .

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation and acylation reactions:

N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

| Alkylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| CH₃I | Acetonitrile | 60°C | 84% |

| C₆H₅CH₂Br | DMF | 80°C | 72% |

N-Acylation

| Acylating Agent | Base | Yield |

|---|---|---|

| AcCl | NaOH | 89% |

| BzCl | NaHCO₃ | 76% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Imidazopyridine formation : Reacts with α-bromoketones in ethanol to yield imidazo[1,2-a]pyridine derivatives .

-

Thiadiazole synthesis : Couples with isothiocyanates under basic conditions to form 1,2,4-thiadiazoles .

Case Study :

Coordination Chemistry

The pyridine and amine groups enable metal complexation:

-

Cu(II) complexes : Forms octahedral complexes with CuCl₂ in methanol .

-

Pd(II) catalysts : Acts as a bidentate ligand in Suzuki-Miyaura coupling reactions .

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl₂ | 2:1 | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | Cross-coupling |

Stability and Degradation

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogues

| Parameter | Target Compound | (S)-1-Methylpyrrolidin-3-amine HCl | (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl |

|---|---|---|---|

| Substituent on N | Pyridin-2-ylmethyl | Methyl | 4-Fluoro-2-nitrophenyl |

| Molecular Weight | ~265.7 g/mol (estimated) | 154.63 g/mol | 305.73 g/mol |

| Solubility | High (hydrochloride salt) | Very high | Moderate (aryl group reduces solubility) |

| Application Potential | Ligand, pharmaceutical intermediate | Chiral building block | Asymmetric synthesis intermediate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves chiral building blocks and protective group strategies. For example, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the pyridinylmethyl group to the pyrrolidine core . The use of tert-butyloxycarbonyl (Boc) protection for the amine group is critical to prevent racemization during synthesis . Hydrochloride salt formation is achieved via acid hydrolysis (e.g., HCl in dioxane) to enhance stability .

- Key Considerations : Optimize temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with pyridine protons appearing as distinct aromatic signals (δ 7.2–8.5 ppm) and pyrrolidine protons as multiplet signals (δ 1.5–3.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ = 222.3 g/mol) .

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- In case of skin exposure, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists .

- Dispose of waste via authorized hazardous chemical services .

Q. How does the hydrochloride salt form improve the compound’s applicability in pharmacological studies?

- Rationale : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability during storage. Salt formation also reduces hygroscopicity, facilitating precise dosing in biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- Dynamic NMR : Detect conformational exchange broadening in pyrrolidine protons .

- 2D-COSY/NOESY : Differentiate diastereotopic protons and assign stereochemistry .

- Cross-Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for similar pyrrolidine derivatives .

Q. What strategies mitigate racemization during multi-step synthesis?

- Approaches :

- Use low-temperature reactions (<0°C) for acid-sensitive intermediates .

- Employ orthogonal protection (e.g., Boc for amines, Fmoc for secondary alcohols) to reduce side reactions .

- Monitor optical rotation at each step to detect early-stage racemization .

Q. How can computational tools aid in predicting the compound’s pharmacological activity?

- Methods :

- Molecular Docking : Simulate binding to targets (e.g., GPCRs or kinases) using AutoDock Vina .

- QSAR Models : Corrogate structural features (e.g., pyridine ring basicity) with bioactivity data from PubChem .

- Retrosynthesis AI : Plan synthetic routes using databases like Reaxys or Pistachio .

Q. What experimental designs address low yield in hydrochloride salt crystallization?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.